N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide is a thiazole-derived benzamide compound characterized by a 1,3-thiazol-2-yl core substituted with a methyl group at position 4 and an acetyl group at position 3. The benzamide moiety is attached via an amide linkage at position 2 of the thiazole ring, with a 3-methyl substitution on the benzene ring.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-5-4-6-11(7-8)13(18)16-14-15-9(2)12(19-14)10(3)17/h4-7H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYXUUSJXUAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323022 | |
| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313273-87-9 | |
| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 5-acetyl-4-methylthiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 3-methylbenzoic acid and a thiazole-amine derivative.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | H₂O, HCl | 3-Methylbenzoic acid + 5-acetyl-4-methylthiazol-2-amine | 75% | |
| Basic (NaOH) | H₂O, NaOH | Sodium 3-methylbenzoate + 5-acetyl-4-methylthiazol-2-amine | 80% |
Mechanism :
-
Acidic hydrolysis : Protonation of the amide oxygen enhances electrophilicity, followed by nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation forms a carboxylate intermediate, facilitating bond cleavage.
Nucleophilic Substitution at the Acetyl Group
The acetyl group undergoes nucleophilic substitution, particularly at the α-carbon, to form derivatives.
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | NH₃, EtOH, reflux | 5-Amino-4-methylthiazole derivative | 65% | |
| Benzylamine | BnNH₂, DMF, 80°C | N-Benzyl-5-acetylthiazole derivative | 70% |
Challenges :
Bromination and Subsequent Functionalization
Bromination at the acetyl α-position enables further substitution.
| Brominating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ in dioxane | 60°C, 4 hours | 5-(2-Bromoacetyl)-4-methylthiazole | 60% |
Applications :
Cycloaddition Reactions
The thiazole ring participates in cycloadditions, such as with dimethyl acetylenedicarboxylate (DMAD), forming fused heterocycles.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD | CuI, DCM, 25°C | Triazolothiazole derivative | 85% |
Mechanism :
Heterocyclization with Thioureas
Reactions with thioureas yield thiazolidinone or thiazine derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Aroyl-3-arylthiourea | Refluxing acetic acid | 3-Aryl-1,3-thiazine-6-carboxylate | 90% |
Mechanism :
Alkylation and Acylation
The thiazole nitrogen or amide group undergoes alkylation/acylation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C | N-Methylated thiazole derivative | 75% | |
| Acetyl chloride | Pyridine, 0°C | N-Acetylated benzamide derivative | 68% |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives are essential in developing new pharmaceuticals and agrochemicals due to their varied biological properties.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains by inhibiting vital enzymatic pathways within the bacteria .
Antifungal Properties
The compound has demonstrated antifungal activity against pathogens such as Candida species, making it a candidate for further investigation in treating fungal infections .
Anticancer Potential
this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of cancer cell lines, indicating potential therapeutic applications in oncology .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the synthesis of functional dyes and polymers. These materials are essential for various applications in coatings and textiles.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
| Study Title | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity Study | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |
| Inflammation Model Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Summary
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The thiazole ring can interact with enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Key Features :
- Thiazole Core: A heterocyclic ring system known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition .
- Substituents : The 5-acetyl group enhances electrophilicity, while the 4-methyl group contributes to lipophilicity. The 3-methylbenzamide moiety provides structural rigidity and aromatic interactions.
Similar routes likely apply here.
Structural Analogues and Physicochemical Properties
The table below compares structural features, synthesis yields, and spectral data of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide with related compounds:
*Inferred from analogous acetyl-containing compounds (e.g., ).
Key Observations :
- Lipophilicity : The 4-methyl and 3-methylbenzamide groups contribute to higher lipophilicity than fluorinated derivatives (e.g., ), which may improve membrane permeability.
- Thermal Stability : Thiadiazole derivatives (e.g., ) exhibit higher melting points (~290°C) due to extended conjugation and hydrogen-bonding networks.
Anticancer Activity
- Target Compound: No direct data on anticancer activity is provided, but structurally related N-(1,3-thiazol-2-yl) furamides exhibit anticancer properties via kinase inhibition .
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides: Display activity against Mycobacterium tuberculosis and malaria parasites .
Enzyme Inhibition
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its medicinal chemistry, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The acetylation step introduces the acetyl group at the 5-position of the thiazole ring, enhancing its reactivity and biological properties.
Biological Activity
Medicinal Chemistry Applications:
this compound has been investigated for various therapeutic applications, particularly in oncology and infectious diseases. Its structure allows it to interact with multiple biological targets, including enzymes and receptors involved in disease pathways .
Mechanism of Action:
The compound's mechanism of action involves binding to active sites on enzymes or receptors. The thiazole ring enhances binding affinity due to its ability to form hydrogen bonds with amino acid residues in target proteins. This interaction may inhibit enzyme activity or modulate receptor function, leading to observed biological effects such as antitumor and antimicrobial activities .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For example, a recent study using the MTT assay showed that derivatives of this compound had varying degrees of cytotoxicity against breast and lung cancer cell lines .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 12.5 |
| 2 | A549 | 15.0 |
| 3 | HeLa | 10.0 |
Data from the MTT assay indicates that these compounds can effectively inhibit cell proliferation in a dose-dependent manner .
Case Studies
Antimicrobial Activity:
Research has also highlighted the antimicrobial properties of this compound. In one study, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured against several bacterial strains, showing effectiveness comparable to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| B. subtilis | 17 |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
